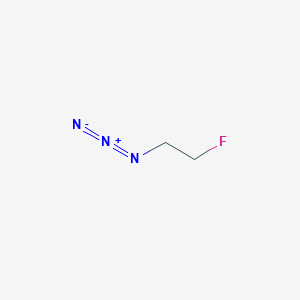

1-Azido-2-fluoroethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azido-2-fluoroethane, also known as 2-fluoroethylazide, is a chemical compound with the molecular formula C2H4FN3 . It has an average mass of 88.074 Da and a monoisotopic mass of 88.041458 Da .

Synthesis Analysis

The synthesis of 1-Azido-2-fluoroethane can be achieved through the addition of the azide anion to tetrafluoroethylene in a protic environment . Radiolabeling was performed by click chemistry ligation of [18 F]1-azido-2-fluoroethane .Molecular Structure Analysis

The molecular structure of 1-Azido-2-fluoroethane consists of two carbon atoms, four hydrogen atoms, one fluorine atom, and three nitrogen atoms . The exact mass of the molecule is 89.03892530 g/mol .Chemical Reactions Analysis

1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-2-fluoroethane include a molecular weight of 89.07 g/mol, a topological polar surface area of 14.4 Ų, and a complexity of 65.2 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique

- These reactions are fast, highly selective, and high yielding, making them valuable for PET imaging studies .

- Researchers use this approach to study biological processes and disease pathways with minimal interference .

- For example, it has been used to label sulfonated Cy5 (bearing an alkyne moiety) and modified antibody fragments with tetrazine linkers for radiofluorination .

PET Imaging and Radiolabeling

Bioorthogonal Chemistry

Clickable C-Glycosyl Scaffolds

Estrogen Receptor Imaging

Metabolite Analysis and In Vivo Stability

Challenges and Safety Considerations

Mécanisme D'action

Target of Action

1-Azido-2-fluoroethane, also known as [18F]Fluoroethyl azide ([18F]FEA), is primarily used as a prosthetic group for rapid radiolabeling of precursor compounds . These precursor compounds are typically modified with terminal alkynes, which serve as the primary targets of [18F]FEA .

Mode of Action

The interaction of [18F]FEA with its targets involves copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, high yielding, and can be carried out under mild reaction conditions without the need for protecting groups . The result is a radiolabeled probe that can be used for positron emission tomography (PET) imaging .

Biochemical Pathways

The biochemical pathways affected by [18F]FEA are primarily related to its role in radiolabeling and PET imaging . The compound allows for the non-invasive molecular imaging and quantification of metabolic processes . The specific pathways affected would depend on the nature of the precursor compounds being radiolabeled.

Pharmacokinetics

The pharmacokinetics of [18F]FEA have been studied using preclinical PET/MR scanning and metabolite analysis . The compound has shown poor stability and very restricted suitability for in vivo application . Therefore, its ADME properties and their impact on bioavailability may be limited .

Result of Action

The primary result of [18F]FEA’s action is the creation of a radiolabeled probe for PET imaging .

Action Environment

The action of [18F]FEA can be influenced by various environmental factors. For instance, the presence of dichloromethane in the reaction mixture can lead to the formation of potentially dangerous (explosive) diazidomethane . Additionally, the compound’s poor stability suggests that it may be sensitive to factors such as temperature and pH .

Safety and Hazards

Propriétés

IUPAC Name |

1-azido-2-fluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLFOJNNMFIGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-fluoroethane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2393206.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)

![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)

![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)

![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)

![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)